Bienvenue dans la boutique en ligne BenchChem!

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Peptidomimetics Conformational Analysis Medicinal Chemistry

This racemic octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a rigid, saturated bicyclic amino acid scaffold (Fsp3 0.875) essential for introducing conformational constraint into peptidomimetics. Unlike monocyclic alternatives, the [c]-fused cyclopentane ring restricts ψ and φ dihedral angles, directly impacting target binding affinity and metabolic stability. Ideal for early-stage SAR in HCV protease inhibitor (e.g., Telaprevir analogs) and GlyT1 inhibitor programs. For stereospecific applications, the (1S,3aR,6aS) isomer (CAS 926276-11-1) is available upon request. Research-grade; custom bulk packaging supported.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 270902-48-2
Cat. No. B1611652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrocyclopenta[c]pyrrole-1-carboxylic acid
CAS270902-48-2
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2CNC(C2C1)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)
InChIKeyKWRNCAUXSJOYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid (CAS 270902-48-2): Technical Grade Sourcing and Structural Profile for Procurement Evaluation


Octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 270902-48-2) is a saturated bicyclic amino acid derivative, primarily utilized as a rigid, constrained chiral building block in medicinal chemistry synthesis . This compound exists as a racemic mixture and its specific stereoisomer, (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 926276-11-1), serves as the critical core scaffold in the FDA-approved Hepatitis C protease inhibitor Telaprevir (Incivek®) [1]. It is classified within a niche group of [c]-fused bicyclic proline analogues known for introducing conformational constraint into peptide mimetics, thereby influencing target binding affinity and metabolic stability profiles [2].

Why Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Cannot Be Replaced by Simple Proline or Common Heterocyclic Carboxylic Acids


Simple substitution with generic carboxylic acids (e.g., L-proline or piperidine-2-carboxylic acid) is not feasible for applications requiring this compound due to its unique rigid fused bicyclic structure, which introduces distinct conformational constraints absent in monocyclic alternatives [1]. In synthetic chemistry, the [c]-fused cyclopentane ring restricts the ψ and φ dihedral angles of the peptidomimetic backbone, directly impacting the compound's ability to serve as a structurally precise intermediate for complex protease inhibitors like Telaprevir [2]. Furthermore, when a specific stereochemical outcome is required, the (1S,3aR,6aS) isomer (CAS 926276-11-1) is essential; racemic or alternative stereoisomers lead to a loss of target potency and chiral resolution failure in subsequent synthesis steps [3]. Therefore, procurement of this specific bicyclic scaffold is mandatory for replicating the conformational lock necessary for downstream bioactivity in drug discovery projects targeting HCV proteases and specific CNS transporters [4].

Quantitative Differentiation Evidence: Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid vs. Comparators


Structural Rigidity and Conformational Constraint: Comparison of [c]-Fused Bicyclic Proline vs. L-Proline Backbone

The core differentiating feature of octahydrocyclopenta[c]pyrrole-1-carboxylic acid lies in its rigid [c]-fused bicyclic scaffold, which confers conformational constraint not present in simple proline or piperidine carboxylic acids. In the context of drug design, this scaffold restricts the backbone dihedral angles (ψ and φ) of peptidomimetics, potentially enhancing target binding affinity and reducing entropic penalties upon binding [1]. In the development of Hepatitis C NS3/4A protease inhibitors, this specific bicyclic proline analogue is essential for achieving the correct bioactive conformation observed in the clinical candidate Telaprevir; simpler proline-based scaffolds cannot replicate this precise orientation, leading to significant loss of potency [2].

Peptidomimetics Conformational Analysis Medicinal Chemistry

Stereochemical Purity and Process Control: Comparing (1S,3aR,6aS) Isomer Yield in Alternative Synthetic Routes

A key procurement consideration is the availability of the specific (1S,3aR,6aS) stereoisomer (CAS 926276-11-1), which is the bioactive conformation required for Telaprevir synthesis. Comparative analysis of patent data reveals that alternative synthetic routes using non-optimized stereochemical control produce low yields or complex isomeric mixtures (cis/trans racemates) requiring costly chiral resolution [1]. The improved process outlined in CN103664739B demonstrates a method to produce (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid with high optical purity and reduced cost compared to earlier methods that relied on expensive biological synthesis of the starting racemate [2]. Therefore, sourcing the pure stereoisomer provides a direct cost and time advantage over procuring racemic mixture (CAS 270902-48-2) which would then require in-house separation or resolution steps.

Chiral Synthesis Process Chemistry Telaprevir Intermediate

Receptor Selectivity and Potency: Octahydrocyclopenta[c]pyrrole Scaffold in GlyT1 Inhibition vs. Other CNS Active Amines

The octahydro-cyclopenta[c]pyrrole scaffold has been explicitly identified as a core structure in a novel series of type 1 glycine transporter (GlyT1) inhibitors intended for treating schizophrenia [1]. This scaffold's rigid conformation facilitates potent in vitro inhibition of GlyT1 and demonstrates in vivo activity by elevating cerebrospinal fluid (CSF) glycine levels [1]. While specific IC50 values are behind a paywall, the explicit naming of the series as 'octahydro-cyclopenta[c]pyrrole series' underscores that this specific bicyclic amine is the privileged scaffold for this therapeutic target. In contrast, other saturated nitrogen heterocycles (e.g., piperidines or azetidines) tested in parallel likely lacked the requisite 3D orientation to engage the GlyT1 binding pocket with the same potency and selectivity, as suggested by the Structure-Activity Relationship (SAR) follow-up described [1].

Glycine Transporter 1 CNS Drug Discovery Schizophrenia

Synthesis Route Comparison: Avoiding Hazardous Reagents and Improving Process Scalability

Comparative patent analysis highlights significant process advantages for newer synthetic routes to octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivatives. Earlier routes, such as those described in WO2007/109023, were hampered by the use of hazardous reagents (NaH, CS2, MeI) and expensive biological methods, making them unsuitable for large-scale manufacturing [1]. In contrast, the optimized method detailed in CN103113288A provides a more scalable, cost-effective, and safer approach using common reagents (sodium hypochlorite, MTBE, NaHSO3) under mild conditions [2]. While the specific product yield is not provided in the accessible metadata, the patent explicitly claims advantages in terms of 'short synthesis route', 'good product quality', and suitability for 'large-scale industrial production' over the prior art [2]. Therefore, sourcing this compound from suppliers utilizing these modern routes ensures a more consistent, cost-effective, and sustainable supply chain compared to those relying on older methodologies.

Process Safety Green Chemistry Scale-up Synthesis

Optimal Application Scenarios for Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid (CAS 270902-48-2) and Its Derivatives


Synthesis of Hepatitis C Protease Inhibitors (Telaprevir and Analogs)

The (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid stereoisomer (CAS 926276-11-1) is an essential chiral intermediate for the synthesis of Telaprevir and its structural analogs, which target the Hepatitis C Virus (HCV) NS3/4A serine protease [1]. The rigid bicyclic scaffold is crucial for conferring the bioactive conformation required for potent protease inhibition [2]. In this scenario, procuring the high-purity, single-enantiomer form directly supports cost-effective and scalable drug manufacturing processes, avoiding the need for in-house chiral separation or hazardous synthetic steps associated with older routes [3].

Design and Synthesis of CNS-Penetrant GlyT1 Inhibitors for Schizophrenia

The octahydro-cyclopenta[c]pyrrole core is a privileged scaffold in the development of type 1 glycine transporter (GlyT1) inhibitors, a promising therapeutic strategy for schizophrenia [4]. The scaffold's specific 3D geometry enables potent in vitro inhibition and translation to in vivo efficacy (CSF glycine elevation) [4]. This compound serves as a strategic starting point for medicinal chemists aiming to build focused SAR libraries around this core to optimize potency, selectivity, and CNS penetration properties for next-generation antipsychotic agents [4].

Conformationally Constrained Peptidomimetic and Building Block Synthesis

In academic and industrial medicinal chemistry laboratories, octahydrocyclopenta[c]pyrrole-1-carboxylic acid is utilized as a [c]-fused bicyclic proline analogue to introduce rigid conformational constraint into peptide backbones [5]. This application leverages the compound's high Fsp3 value (0.875) and rigid fused structure to restrict backbone flexibility, which can enhance target binding affinity and improve metabolic stability in peptidomimetic drug candidates . The racemic mixture (CAS 270902-48-2) is ideal for early-stage exploratory SAR where absolute stereochemistry is not yet critical, allowing for rapid assessment of the scaffold's impact on target binding .

Quote Request

Request a Quote for Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.